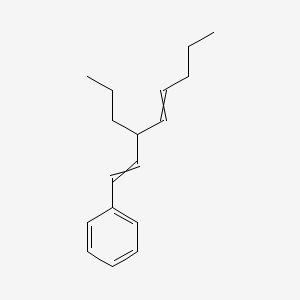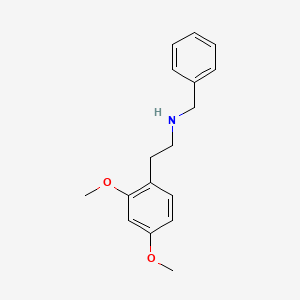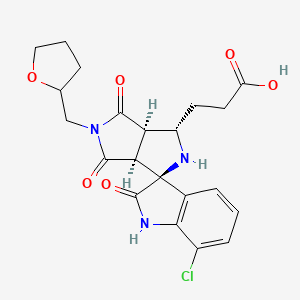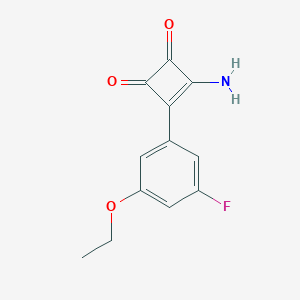![molecular formula C13H14N2O2 B12621333 (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-48-7](/img/structure/B12621333.png)
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole moiety and the oxazolidinone ring in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the 3-position of the indole ring.
Oxazolidinone Ring Formation: The intermediate product is then reacted with an amino alcohol under acidic or basic conditions to form the oxazolidinone ring. This step often involves cyclization through nucleophilic attack on a carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to an amino alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the oxazolidinone ring can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one: Similar structure but lacks the methyl group on the indole ring.
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to the presence of both the indole and oxazolidinone moieties, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and pharmaceutical applications.
Propiedades
Número CAS |
919787-48-7 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(4S)-4-[(1-methylindol-3-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-15-7-9(6-10-8-17-13(16)14-10)11-4-2-3-5-12(11)15/h2-5,7,10H,6,8H2,1H3,(H,14,16)/t10-/m0/s1 |
Clave InChI |
MUMGQXCUCGQLOH-JTQLQIEISA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)C[C@H]3COC(=O)N3 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC3COC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



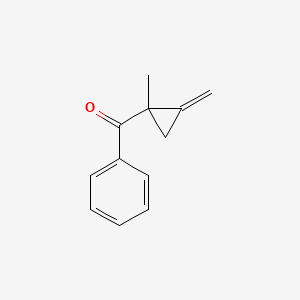

![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)

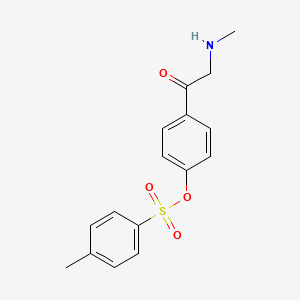
![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone](/img/structure/B12621309.png)
![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)
![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
